Amino(2-thienyl)acetonitrile

Descripción general

Descripción

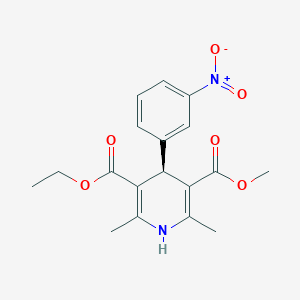

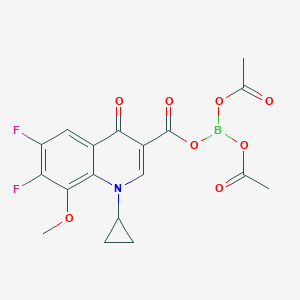

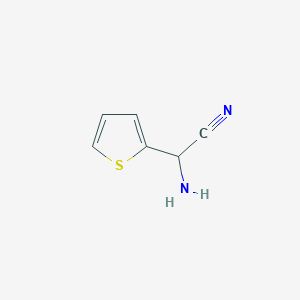

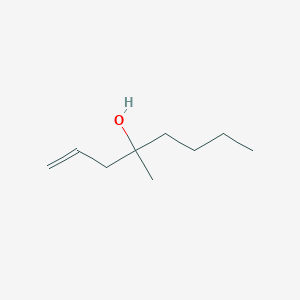

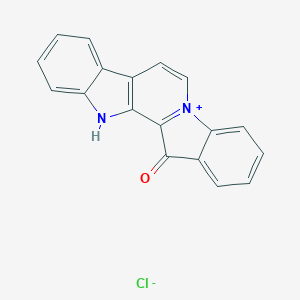

Amino(2-thienyl)acetonitrile is a compound with the molecular formula C6H6N2S . It is functionally related to phenylacetonitrile . The compound is unstable at room temperature, owing to the incompatibility of the amine nucleophile and the nitrile electrophile .

Synthesis Analysis

The synthesis of α-aminonitriles, which includes Amino(2-thienyl)acetonitrile, often involves the use of aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources .Molecular Structure Analysis

The molecular structure of Amino(2-thienyl)acetonitrile consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The average mass of the compound is 138.190 Da, and its monoisotopic mass is 138.025162 Da .Chemical Reactions Analysis

Amino(2-thienyl)acetonitrile can undergo various chemical reactions. For instance, it can be used in the acetylation reaction with alumina as a catalyst . Additionally, it can react with an alkyne to afford cyclobutene amines .Physical And Chemical Properties Analysis

Amino(2-thienyl)acetonitrile has a density of 1.3±0.1 g/cm3, a boiling point of 257.0±30.0 °C at 760 mmHg, and a flash point of 109.2±24.6 °C . It has two hydrogen bond acceptors and two hydrogen bond donors .Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Application of α-Amino Acids

Alpha-Amino acids (a-AAs), such as alpha-Amino-2-thiopheneacetonitrile, are indispensable building blocks of life . They serve countless biological functions in most living things . They are widely applied in the pharmaceutical, agrochemical, and food industries . Tailor-made a-AAs are increasingly employed in the preparation of new synthetic enzymes, hormones, and immunostimulants .

Preparation of Biologically and Pharmacologically Active Compounds

Naturally occurring a-AAs have been continually used as a “chiral pool” for the preparation of a plethora of biologically and pharmacologically active compounds . This includes the use of alpha-Amino-2-thiopheneacetonitrile in the synthesis of these compounds.

Design of Peptides and Peptidomimetics

Sterically constrained a-AAs have found fundamental applications in the rational de novo design of peptides and peptidomimetics with enhanced metabolic stability and physiological functions . Alpha-Amino-2-thiopheneacetonitrile could potentially be used in this application.

Synthesis of Thiophene Derivatives

Thiophene-based analogs, like alpha-Amino-2-thiopheneacetonitrile, have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Alpha-Amino-2-thiopheneacetonitrile, being a thiophene derivative, could potentially be used in this application.

Advancement of Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This includes the potential use of alpha-Amino-2-thiopheneacetonitrile in the development of these semiconductors.

Fabrication of Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . Alpha-Amino-2-thiopheneacetonitrile could potentially be used in this application.

Synthesis of α-Amino Ketones

Due to the importance of the amino ketone motif in synthetic and medicinal chemistry, alpha-Amino-2-thiopheneacetonitrile could potentially be used in the synthesis of α-amino ketones .

Mecanismo De Acción

Target of Action

Thiophene-based analogs have been studied extensively for their potential as biologically active compounds .

Mode of Action

The mode of action of alpha-Amino-2-thiopheneacetonitrile involves a stepwise mechanism. The rate-determining step is the breakdown of the zwitterionic tetrahedral intermediate, T ±, with a hydrogen-bonded four-center type transition state (TS) .

Biochemical Pathways

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Pharmacokinetics

The molecular weight of the compound is 13819 , which could potentially influence its bioavailability.

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties .

Action Environment

The synthesis of thiophene derivatives has been the subject of numerous studies aiming to meet the principles of green chemistry .

Propiedades

IUPAC Name |

2-amino-2-thiophen-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c7-4-5(8)6-2-1-3-9-6/h1-3,5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJQHPAPVHHYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Amino-2-thiopheneacetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)

![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)